molecular formula C10H18N2O B12885656 2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B12885656
M. Wt: 182.26 g/mol
InChI Key: OZFQPRQWLHNZIX-UHFFFAOYSA-N
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Description

2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound with a fused bicyclic structure. It is known for its potential pharmacological properties and is used in various scientific research applications. The compound has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves a one-pot microwave-assisted green synthesis. This method uses two components in a substoichiometric quantity of water under microwave conditions. The reaction is conducted through DFT optimization and single crystal X-ray diffraction . Another method involves the regioselective 1,3-dipolar cycloaddition of imidazolidin-4-ones, aldehydes, and nitroalkenes in a single pot, producing highly functionalized pyrrolo[1,2-c]imidazol-1-ones in moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the green synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and environmentally friendly approach.

Chemical Reactions Analysis

Types of Reactions

2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s fused bicyclic structure allows it to participate in diverse chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nickel catalysts for cyclization, amido-nitriles for forming disubstituted imidazoles, and various aldehydes and nitroalkenes for cycloaddition reactions .

Major Products Formed

The major products formed from these reactions include disubstituted imidazoles and highly functionalized pyrrolo[1,2-c]imidazol-1-ones. These products are often used in further chemical synthesis and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C10H18N2O/c1-2-3-6-12-8-11-7-4-5-9(11)10(12)13/h9H,2-8H2,1H3

InChI Key

OZFQPRQWLHNZIX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN2CCCC2C1=O

Origin of Product

United States

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